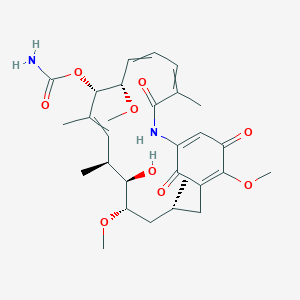

geldanamycin

Description

Origin and Isolation from Streptomyces hygroscopicus

Geldanamycin (B1684428) is a secondary metabolite produced by the Gram-positive bacterium Streptomyces hygroscopicus. rpicorp.comwikipedia.orgfrontiersin.org This species, belonging to the largest genus of Actinomycetales, is known for its complex life cycle and its capacity to produce a wide array of bioactive compounds. nih.gov The specific strain from which this compound was first identified is Streptomyces hygroscopicus var. geldanus. nih.gov

The production of this compound is achieved through the cultivation of S. hygroscopicus in a suitable aqueous nutrient medium. google.com The biosynthesis of this macrocyclic polyketide is a complex process involving a Type I polyketide synthase encoded by the gelA, gelB, and gelC genes. wikipedia.org The synthesis begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). wikipedia.orgnih.gov The polyketide chain is then extended using malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA to form the precursor molecule, prothis compound. wikipedia.org This precursor undergoes several subsequent enzymatic modifications, including hydroxylation, O-methylation, carbamoylation, and oxidation, to yield the final active this compound molecule. wikipedia.org

Isolation and purification of this compound from the fermentation broth is a multi-step process. Typically, the culture broth is lyophilized and then extracted with a solvent such as ethanol. nih.gov The resulting crude extract is concentrated and then subjected to various chromatographic techniques to separate this compound from other metabolites. nih.gov These methods can include reverse-phase chromatography and column chromatography using materials like Sephadex. nih.gov

Historical Context of Discovery and Early Research Directions

This compound was first isolated and reported in 1970. nih.gov Initial investigations into its biological properties revealed that it possessed moderate antibacterial and antifungal activities. nih.govacs.orgmdpi.com These early findings placed this compound within the broader class of ansamycin (B12435341) antibiotics known for their antimicrobial effects. nih.gov

Following its discovery and structural elucidation, early research explored its potential as an antiviral agent. Specifically, studies investigated this compound as an inhibitor of various RNA-dependent DNA polymerases. nih.govacs.org However, a pivotal shift in the direction of this compound research occurred in 1994 with the discovery of its potent and specific inhibition of Heat Shock Protein 90 (Hsp90). nih.govacs.org Hsp90 is a molecular chaperone crucial for the conformational stabilization and activation of numerous client proteins, many of which are implicated in cancer development and progression. rpicorp.comnih.gov

This discovery that this compound exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inducing the degradation of Hsp90 client proteins, dramatically increased scientific interest in the compound. wikipedia.orgfrontiersin.orgacs.org The annual number of publications related to Hsp90 and this compound surged from approximately 200 in 1994 to over 1200 by 2021. nih.govacs.org This landmark finding repositioned this compound from a simple antibiotic to a significant tool for studying cellular processes dependent on Hsp90 and a lead compound for the development of novel therapeutic agents, particularly in oncology. rpicorp.comacs.org

Research Findings Summary

| Category | Key Finding | Year | Significance |

| Discovery | This compound first isolated from Streptomyces hygroscopicus var. geldanus. nih.gov | 1970 | Identification of a new benzoquinone ansamycin antibiotic. nih.gov |

| Initial Activity | Found to possess moderate antibacterial and antifungal properties. nih.govacs.org | Early 1970s | Characterized as a broad-spectrum antibiotic. nih.gov |

| Antiviral Research | Investigated as an inhibitor of RNA-dependent DNA polymerases. nih.govacs.org | Post-1970 | Explored potential applications beyond its antimicrobial effects. acs.org |

| Mechanism of Action | Discovered to be a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90). nih.govacs.org | 1994 | Revealed a novel mechanism of action, shifting research focus to cell signaling and oncology. rpicorp.comacs.org |

| Biosynthesis | Elucidation of the polyketide synthesis pathway involving a Type I PKS and the starter unit AHBA. wikipedia.org | Post-1994 | Provided a genetic and biochemical understanding of this compound production. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H40N2O9 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

[(8S,9S,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/t15-,17+,22+,23+,24-,26+/m1/s1 |

InChI Key |

QTQAWLPCGQOSGP-UPLAMSTMSA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](C=C([C@@H]([C@H](C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

Synonyms |

geldanamycin geldanomycin |

Origin of Product |

United States |

Biosynthesis of Geldanamycin

Elucidation of Precursor Compounds and Polyketide Pathways

The biosynthesis of the geldanamycin (B1684428) carbon skeleton originates from a unique starter unit and is elongated through a series of condensation reactions catalyzed by a type I polyketide synthase.

The starter unit for this compound biosynthesis is 3-amino-5-hydroxybenzoic acid (AHBA). nih.govnih.gov This precursor is synthesized from glucose via the amino shikimate pathway. nih.govmdpi.com The AHBA unit is then loaded onto the PKS machinery to initiate the assembly of the polyketide chain.

The core structure of this compound is constructed by a modular type I PKS encoded by the gdm gene cluster. nih.govmdpi.com This enzymatic assembly line is composed of seven modules, each responsible for a single round of chain elongation. nih.govmdpi.com The extender units used in this process are derived from common cellular building blocks and include one malonyl-CoA, four methylmalonyl-CoA, and two methoxymalonyl-CoA units. nih.govnih.gov Each module of the PKS contains specific domains that select the appropriate extender unit and catalyze the condensation and subsequent processing of the growing polyketide chain. The linear polyketide intermediate, seco-prothis compound, is ultimately released from the PKS. mdpi.comresearchgate.net

Enzymatic Tailoring Steps and Post-PKS Modifications

Following the assembly of the polyketide backbone and its release from the PKS, the intermediate, prothis compound, undergoes a series of enzymatic modifications, often referred to as tailoring or post-PKS steps. nih.govnih.gov These modifications are critical for the biological activity of the final this compound molecule.

The initial prothis compound molecule is subjected to several oxidative reactions. These include hydroxylations and oxidations at various positions on the macrocycle. nih.gov Specifically, hydroxylation at C-17 and oxidations at C-18 and C-21 are key steps in the maturation of the molecule. nih.gov One of the enzymes implicated in these oxidative steps is a flavin-dependent oxidase encoded by the gdmM gene. nih.gov

Further tailoring includes O-methylation of the hydroxyl group at C-17 and the addition of a carbamoyl (B1232498) group at C-7. nih.govnih.gov The final step in the formation of the characteristic benzoquinone moiety is a dehydrogenation reaction between C-4 and C-5. nih.gov The sequence of these post-PKS modifications is crucial, and inactivation of genes responsible for these steps can lead to the accumulation of different this compound analogs. For instance, inactivation of the carbamoyltransferase gene has been used to study the order of post-PKS modification steps. researchgate.net

Genetic and Biotechnological Approaches in Biosynthesis Research

The understanding of the this compound biosynthetic pathway has enabled the use of genetic and biotechnological tools to manipulate the producing organisms, primarily Streptomyces hygroscopicus, to generate novel derivatives. nih.govnih.gov

Mutasynthesis is a powerful technique that involves blocking the biosynthesis of a natural precursor in a microorganism and then supplying structurally modified analogs of that precursor in the fermentation medium. mdpi.comresearchgate.net In the context of this compound, this has been achieved by creating a mutant strain of S. hygroscopicus that is blocked in the biosynthesis of the AHBA starter unit. researchgate.net

When this mutant is fed with various aromatic and heteroaromatic amino acids, these molecules can be incorporated as alternative starter units by the PKS, leading to the production of novel this compound derivatives with modified benzoquinone cores. researchgate.net This approach has successfully generated a range of non-quinoid this compound analogs, some of which have shown potent antiproliferative activity. researchgate.net

Biosynthetic engineering involves the direct genetic manipulation of the biosynthetic gene cluster to alter the structure of the final product. nih.govresearchgate.net This can include gene knockouts, gene replacements, and site-directed mutagenesis of the PKS and post-PKS tailoring enzymes. nih.govnih.gov

One notable example is the use of Red/ET recombination, a technique that allows for rapid and precise engineering of large DNA fragments like the this compound gene cluster in an E. coli host before being transferred back to the Streptomyces production strain. nih.govuvm.edu This method has been used to create null mutations in specific PKS domains, such as the ketoreductase 6 domain, resulting in the generation of a novel this compound analog, KOSN-1869. nih.govresearchgate.net

Furthermore, rational biosynthetic engineering has been applied to create this compound analogs with potentially superior pharmacological properties. nih.gov By combining site-directed mutagenesis of the this compound PKS with the modification of post-PKS tailoring genes, researchers have produced C15-hydroxylated non-quinone this compound analogues. nih.gov One such analog, DHQ3, exhibited significantly stronger inhibition of Hsp90 ATPase activity compared to the parent this compound molecule. nih.gov These approaches demonstrate the potential of biosynthetic engineering to diversify the chemical space of this compound and to optimize its therapeutic properties.

Molecular and Cellular Mechanism of Action of Geldanamycin

Heat Shock Protein 90 (Hsp90) as the Primary Molecular Target

Geldanamycin's efficacy stems from its high-affinity binding to Hsp90, specifically interfering with its ATP-dependent chaperone cycle.

This compound (B1684428) exerts its inhibitory effect by binding directly to the N-terminal domain of Hsp90, a region critical for nucleotide binding and the initiation of the chaperone cycle mdpi.comscbt.comrcsb.orgnih.gov. Structural studies have revealed that this compound occupies a pocket within this domain, forming a network of interactions that includes seven hydrogen bonds with residues such as N51, K58, D93, I96, G97, N106, and G135, as well as van der Waals interactions with residues like L48, S52, G95, D102, V136, G137, T152, G183, T184, and V186 mdpi.com. This binding occurs competitively with adenosine (B11128) triphosphate (ATP), effectively blocking the nucleotide's access to the binding site rcsb.orgnih.govmdpi.com. The dissociation constant (Kd) for this compound binding to Hsp90 has been reported as 1.2 μM rndsystems.com.

The binding of this compound to the N-terminal ATP-binding pocket of Hsp90 directly impedes the protein's intrinsic ATPase activity mdpi.comscbt.comnih.govmdpi.comaacrjournals.org. This inhibition is crucial, as ATP hydrolysis is a key step in the Hsp90 chaperone cycle, driving conformational changes necessary for client protein maturation and release dovepress.com. This compound effectively blocks ATP hydrolysis, thereby preventing the proper functioning of the Hsp90 complex nih.gov. The IC50 for this compound's inhibition of Hsp90 ATPase activity is approximately 1.2 μmol/L researchgate.net.

By inhibiting ATP hydrolysis, this compound disrupts the dynamic Hsp90 chaperone cycle. It locks Hsp90 in an intermediate conformation, specifically within the client protein loading phase, preventing the transition to the mature, ATP-bound state aacrjournals.org. This disruption hinders the proper folding and stabilization of Hsp90's diverse client proteins scbt.comnih.gov. The essential ATP-dependent chaperone cycle, required for client protein maturation, is significantly impaired, leading to a cascade of downstream effects mdpi.com.

Downstream Consequences of Hsp90 Inhibition: Client Protein Destabilization and Degradation

The disruption of the Hsp90 chaperone cycle by this compound leads to the destabilization of its client proteins, marking them for cellular clearance.

The destabilized Hsp90 client proteins, no longer properly folded or stabilized, become targets for cellular degradation machinery. This compound treatment results in the rapid destabilization and subsequent degradation of these client proteins, a process predominantly mediated by the ubiquitin-proteasome system mdpi.comaacrjournals.org. The destabilized proteins are ubiquitinated, a process involving the covalent attachment of ubiquitin molecules, which signals their recognition and delivery to the 26S proteasome for proteolytic breakdown mdpi.comresearchgate.net.

Specific E3 ubiquitin ligases play a pivotal role in mediating the ubiquitination of these destabilized client proteins. Among these, the carboxyl-terminus of Hsp70-interacting protein (CHIP) is a key player. Upon this compound binding to Hsp90, CHIP is recruited to the Hsp90-client protein complex mdpi.comresearchgate.net. CHIP, functioning as an E3 ubiquitin ligase, directly ubiquityinates client proteins, thereby facilitating their degradation via the proteasome oup.comnih.govphysiology.org. This ubiquitination process can be further enhanced by this compound treatment physiology.org.

Key Interactions and Properties of this compound with Hsp90

| Target Protein | Binding Site | Binding Affinity (Kd) | Effect on ATPase Activity | Consequence |

| Hsp90 | N-terminal ATP-binding pocket | 1.2 μM | Inhibited | Disruption of chaperone cycle, client protein destabilization, and degradation |

List of Compounds Mentioned:

this compound (GA)

Heat Shock Protein 90 (Hsp90)

Adenosine Triphosphate (ATP)

Adenosine Diphosphate (ADP)

Carboxyl-terminus of Hsp70-Interacting Protein (CHIP)

Hsp70

Hsp40

HOP (Hsp90/Hsp70 Organizing Protein)

p23

Immunophilins (IP)

Cdc37

FKBP52

v-Src

Bcr-Abl

p53

ERBB2

Raf1 kinase

Cyclin-dependent kinases Cdk4, Cdk6

Transforming growth factor TGF-beta

Mutated p53 protein

AKT kinase

Glucocorticoid Receptor (GR)

Cystic Fibrosis Transmembrane Conductance Regulator protein (CFTR)

Neuronal NO synthase (NOS)

Soluble guanylyl cyclase (sGC)

Herbimycin A

Radicicol

Novobiocin

17-AAG (17-N-allylamino-17-demethoxythis compound)

17-DMAG (17-dimethylaminoethylamino-17-demethoxythis compound)

STA-9090

STA-1474

Celastrol

Tanespimycin

Retaspimycin hydrochloride

Ritonavir

NVP-AUY922

Macbecin

Investigated Hsp90-Independent Molecular Mechanisms

Modulation of Other Molecular Targets (e.g., specific protein kinases)

This compound's indirect mechanism of action impacts a wide array of protein kinases that rely on Hsp90 for their proper folding, stability, and function. By interfering with the Hsp90 chaperone cycle, this compound effectively targets these kinases for degradation, thereby disrupting critical signaling pathways.

Key Protein Kinases Modulated by this compound:

This compound's influence on protein kinases is primarily mediated through its interaction with Hsp90, leading to the degradation of Hsp90 client proteins. This effect has been observed across several important signaling pathways.

Src Family Kinases (e.g., Lck): this compound treatment significantly reduces the levels and phosphorylation of Src family kinases, such as Lck. Lck is crucial for initiating T-cell receptor signaling. This compound disrupts the Lck-Hsp90 complex, leading to Lck degradation and impaired T-cell activation signaling sigmaaldrich.comnih.govdrugbank.compnas.org.

Raf Kinases (e.g., Raf-1): Raf-1, a key component of the MAPK pathway, is a well-established Hsp90 client protein. This compound binding to Hsp90 promotes the degradation of Raf-1, thereby inhibiting the Raf-MEK-ERK signaling cascade nih.govsigmaaldrich.comnih.govaacrjournals.orgcore.ac.ukresearchgate.net. This disruption affects signaling events initiated by growth factors like EGF and T-cell receptor activation nih.govaacrjournals.org.

Extracellular Signal-Regulated Kinases (ERK): this compound has been shown to prevent the activation of ERK kinases, such as ERK-2. This inhibition is a downstream consequence of the degradation of upstream kinases like Raf-1, which are stabilized by Hsp90 nih.govdrugbank.com.

Epidermal Growth Factor Receptor (EGFR) Kinase: this compound treatment reduces the steady-state levels of EGFR, a receptor tyrosine kinase. This effect is attributed to the destabilization of the EGFR-Hsp90 complex, leading to EGFR degradation sigmaaldrich.comcore.ac.uknih.gov.

ErbB2 (HER2) Kinase: Similar to EGFR, ErbB2 is an Hsp90 client protein whose levels are reduced by this compound. This action is significant in cancers where ErbB2 is overexpressed sigmaaldrich.comcore.ac.uknih.govaacrjournals.org.

Cyclin-Dependent Kinase 4 (CDK4): CDK4, a serine/threonine kinase involved in cell cycle regulation, is also stabilized by Hsp90. This compound treatment leads to the degradation of CDK4, impacting cell proliferation linkgroup.hucore.ac.uk.

JNK and SEK1: this compound has been shown to inhibit the catalytic activity of JNK1 and affect the activity of SEK1, both of which are involved in the mitogen-activated protein kinase pathway and the activation of the AP-1 transcription factor. This modulation impacts cellular responses to stimuli like hypoxia aacrjournals.org.

Akt Kinase: Hsp90 stabilizes Akt, a critical kinase in cell survival pathways. This compound disrupts the Akt-Hsp90 interaction, leading to Akt degradation and influencing cell survival nih.gov.

ERBB3 Kinase: While ERBB3 is intrinsically kinase-deficient, its nascent form is sensitive to this compound, and its association with HSP90 is dependent on the presence of its kinase domain. This suggests that this compound can influence ERBB3 stability and function through Hsp90 interactions nih.gov.

Data Table: this compound's Impact on Specific Protein Kinases

The following table summarizes the observed effects of this compound on various protein kinases, primarily mediated through its interaction with Hsp90 and subsequent client protein degradation.

| Protein Kinase Target | Observed Effect of this compound | Primary Mechanism of Action | Key Signaling Pathway Affected | References |

| Lck (Src family kinase) | Decreased amount and phosphorylation; degradation | Disruption of Lck-Hsp90 complex | T-cell receptor signaling | nih.govdrugbank.compnas.orgresearchgate.net |

| Raf-1 | Degradation; reduced levels | Destabilization of Raf-1-Hsp90 complex | MAPK pathway (Raf-MEK-ERK) | nih.govsigmaaldrich.comnih.govaacrjournals.orgcore.ac.ukresearchgate.net |

| ERK-2 | Prevented activation | Downstream effect of Raf-1 degradation | MAPK pathway | nih.govdrugbank.com |

| EGFR | Reduced steady-state levels; degradation | Destabilization of EGFR-Hsp90 complex | Growth factor signaling | sigmaaldrich.comcore.ac.uknih.gov |

| ErbB2 (HER2) | Reduced steady-state levels; degradation | Destabilization of ErbB2-Hsp90 complex | Growth factor signaling | sigmaaldrich.comcore.ac.uknih.govaacrjournals.org |

| CDK4 | Degradation | Destabilization of CDK4-Hsp90 complex | Cell cycle regulation | linkgroup.hucore.ac.uk |

| JNK1 | Inhibited catalytic activity | Indirect effect via Hsp90 client modulation | Stress response, AP-1 activation | aacrjournals.org |

| SEK1 | Affected activity | Indirect effect via Hsp90 client modulation | Stress response, AP-1 activation | aacrjournals.org |

| Akt | Degradation | Disruption of Akt-Hsp90 complex | Cell survival pathways | nih.gov |

| ERBB3 (nascent form) | GA sensitivity dependent on kinase domain | Association with HSP90 | Cell survival | nih.gov |

Other Molecular Targets Modulated by this compound:

Beyond protein kinases, this compound's interaction with Hsp90 leads to the modulation of other critical cellular proteins:

Nuclear Hormone Receptors (e.g., Estrogen Receptor, Androgen Receptor): this compound disrupts the Hsp90 complexes with nuclear hormone receptors, leading to their degradation and affecting hormone-dependent signaling pathways nih.govsigmaaldrich.comcore.ac.uk.

Transcription Factors: While not always kinases, some transcription factors also rely on Hsp90 for their stability and function, and thus can be indirectly affected by this compound. For instance, this compound disrupts the T-cell receptor-mediated activation of Nuclear Factor of Activated T-cells (NF-AT) drugbank.com. It also affects hypoxia-induced c-jun expression, a component of the AP-1 transcription factor aacrjournals.org.

Hakai: this compound treatment disrupts the interaction complex between Hakai (an E3 ubiquitin ligase), Hsp90, and Annexin A2, leading to reduced Hakai protein expression. Hakai is itself a regulator of Annexin A2 stability researchgate.net.

Voltage-Dependent Anion Channel (VDAC): this compound has been shown to bind to VDAC through hydrophobic interactions, suggesting a potential additional mechanism of action or off-target effect mdpi.com.

This compound's broad impact on Hsp90 client proteins, including a significant number of protein kinases, underscores its role as a potent modulator of cellular signaling pathways.

Structural Activity Relationships Sar and Geldanamycin Analog Development

Structure-Activity Relationships for Hsp90 Binding and Inhibition

Geldanamycin (B1684428) and its analogs, classified as benzoquinone ansamycins, exert their function by binding to the N-terminal ATP-binding pocket of Hsp90. nih.govmdpi.com This interaction competitively inhibits the binding of ATP, which is crucial for the chaperone's function in promoting the conformational maturation of a wide array of client proteins, many of which are implicated in cancer. nih.govaacrjournals.org

The binding of this compound to the N-terminal domain of Hsp90 is a highly specific interaction. mdpi.com The ansamycin (B12435341) structure, consisting of a benzoquinone ring spanned by an aliphatic ansa-bridge, adopts a compact, C-shaped conformation upon binding, which is different from its more extended unbound state. nih.gov This conformational change is critical for fitting into the conserved ATP-binding pocket. Key amino acid residues within this pocket form crucial interactions with the inhibitor. nih.gov For instance, the amide group of this compound is essential for this binding, and its conformation plays a significant role in the inhibitory activity. mdpi.comnih.gov Specifically, a cis-amide conformation is required for effective binding to the N-terminal ATP site. mdpi.com

The benzoquinone ring of this compound is a key pharmacophore that is subject to metabolic reduction. mdpi.comaacrjournals.org The reduction of the quinone to a hydroquinone (B1673460) form significantly enhances the compound's affinity for Hsp90. mdpi.comnih.gov This is because the hydroquinone form can create additional hydrogen bonds with the protein, leading to a more stable interaction. aacrjournals.orgmdpi.com This two-electron reduction is often catalyzed by the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in tumor cells. aacrjournals.orgnih.gov The resulting hydroquinone is a more potent Hsp90 inhibitor. aacrjournals.orgaacrjournals.org Conversely, one-electron reduction can lead to the formation of reactive semiquinone radicals, which may contribute to toxicity. nih.govaacrjournals.org Therefore, the stability of the hydroquinone and the propensity for one- versus two-electron reduction are critical factors in the activity and toxicity profiles of this compound analogs. aacrjournals.org

Semisynthetic Modifications of the this compound Scaffold

The inherent reactivity of the this compound molecule has allowed for a variety of semisynthetic modifications aimed at improving its drug-like properties. nih.gov Key sites for modification include the C-17 and C-19 positions of the benzoquinone ring and the ansa-bridge. nih.govnih.gov

The methoxy (B1213986) group at the C-17 position of this compound is a prime target for nucleophilic substitution, allowing for the introduction of various amine-containing side chains. nih.gov This has led to the development of some of the most clinically evaluated this compound analogs, including 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin). nih.govnih.gov

17-AAG (17-allylamino-17-demethoxythis compound) was developed to address the hepatotoxicity issues associated with the parent compound, this compound. nih.govnih.gov While it demonstrated reduced toxicity, 17-AAG suffers from poor water solubility. nih.gov

17-DMAG (17-dimethylaminoethylamino-17-demethoxythis compound) is a second-generation analog designed to overcome the solubility limitations of 17-AAG. nih.govrpicorp.com It exhibits greater water solubility and oral bioavailability. nih.govcaymanchem.com

These C-17 modifications generally retain the core mechanism of Hsp90 inhibition while altering the pharmacokinetic and toxicity profiles of the compounds. nih.gov

Table 1: Comparison of C-17 Substituted this compound Derivatives

The C-19 position of the benzoquinone ring is susceptible to nucleophilic attack, particularly by thiols such as glutathione (B108866). nih.govnih.gov This reaction is thought to contribute to the off-target toxicity of this compound and its derivatives. nih.govnih.gov Consequently, blocking the C-19 position with various substituents has been explored as a strategy to mitigate this toxicity. mdpi.comresearchgate.net Introducing alkyl or aryl groups at C-19 has been shown to prevent the Michael addition of nucleophiles. mdpi.comresearchgate.net Interestingly, these substitutions can also induce a favorable conformational switch of the amide bond to the cis form required for Hsp90 binding. mdpi.com While this modification has been successful in reducing toxicity, it has often been accompanied by a decrease in Hsp90 inhibitory potency. mdpi.comnih.gov

De Novo Synthetic Analogs and Chimeras

The development of novel Heat shock protein 90 (Hsp90) inhibitors has moved beyond simple modifications of the this compound scaffold to include more complex de novo synthetic analogs and chimeric constructs. These approaches aim to overcome the limitations of early this compound derivatives, such as hepatotoxicity and poor solubility, by replacing the problematic benzoquinone moiety or by combining structural features of this compound with other pharmacophores to create hybrid molecules with unique biological activities.

Non-Quinone Hsp90 Inhibitors Inspired by this compound

A significant drawback of this compound and its early analogs is the presence of the benzoquinone ring, which is susceptible to nucleophilic attack and has been linked to toxicity. nih.govnih.gov Consequently, a key strategy in analog development has been the design and synthesis of non-quinone inhibitors that retain the essential binding features of the parent molecule while eliminating the reactive quinone.

One approach involves the genetic engineering of the Streptomyces hygroscopicus biosynthetic pathway. By manipulating the this compound polyketide synthase, researchers have been able to produce non-quinone analogs. nih.gov For instance, one such engineered strain produced a lead compound that demonstrated a higher affinity for Hsp90 and more potent inhibition of its ATPase activity compared to this compound itself. nih.gov

Another strategy involves the chemical synthesis of analogs where the quinone is replaced by other ring systems. In one study, non-quinone benzoxazoles were synthesized. acs.org These compounds showed comparable anticancer activity to this compound in several cancer cell lines, including breast, ovarian, and prostate cancer, but with greater selectivity over normal human dermal fibroblasts. acs.org The proposed mechanism for the formation of these benzoxazoles involves a series of tautomeric shifts and cyclization from a C-17 amine adduct of this compound. acs.org Derivatives lacking the benzoquinone ring have been noted to have little effect on intercellular Ca2+ concentration, a mechanism of toxicity associated with the quinone moiety's interaction with the mitochondrial voltage-dependent anion channel (VDAC). mdpi.com

| Compound Name/Class | Key Structural Modification | Biological Activity Highlights |

| Genetically Engineered Analogs | Replacement of the benzoquinone ring through mutagenesis of the this compound polyketide synthase. nih.gov | Lead compounds showed greater affinity for Hsp90 and enhanced ATPase inhibition compared to this compound. nih.gov |

| Benzoxazole (B165842) Analogs | Conversion of the C-17 amine adducts into a non-quinone benzoxazole ring system. acs.org | Displayed comparable IC50 values to this compound in SkBr-3, SKOV-3, and PC-3 cancer cell lines but with greater selectivity over normal fibroblasts. acs.org |

Chimeric Molecules Combining this compound Features with Other Scaffolds

Chimeric molecules represent a sophisticated strategy to enhance the therapeutic potential of Hsp90 inhibitors. These constructs combine the Hsp90-binding ansa-scaffold of this compound with other molecular entities to create novel functionalities.

This compound-Radicicol Hybrids: Early work in this area led to the development of chimeric molecules combining features of two natural product Hsp90 inhibitors: this compound and radicicol. benthamdirect.comnih.gov These hybrids were designed to merge the distinct binding interactions of both parent molecules within the N-terminal ATP binding pocket of Hsp90, resulting in a novel class of inhibitors with potent activity. benthamdirect.com

Hormone-Geldanamycin Hybrids: To improve target specificity, researchers have created hybrids that link this compound to other bioactive molecules. A notable example is an estradiol-geldanamycin hybrid designed to target the estrogen receptor (ER). mdpi.com This chimeric molecule demonstrated selective degradation of ER and HER2 in MCF7 breast cancer cells, while leaving other Hsp90 client proteins like Raf-1 unaffected, showcasing a strategy to enhance the specificity of protein knockdown. mdpi.com

This compound-Based PROTACs: More recently, the this compound scaffold has been incorporated into Proteolysis-Targeting Chimeras (PROTACs). frontiersin.org PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. A this compound-based PROTAC consists of a this compound moiety (to bind to Hsp90), a linker, and a ligand for an E3 ubiquitin ligase (such as cereblon). frontiersin.org By bringing Hsp90 into proximity with the E3 ligase, the PROTAC triggers the ubiquitination and subsequent proteasomal degradation of the Hsp90 protein. frontiersin.org This approach offers a potential way to overcome the limitations of traditional Hsp90 inhibitors, such as acquired resistance. frontiersin.org One of the most effective degraders developed, designated 3a, was shown to effectively decrease both Hsp90α and Hsp90β levels in cells via the ubiquitin-proteasome pathway. frontiersin.org

| Chimera Type | Example/Description | Mechanism/Key Finding |

| Natural Product Hybrids | This compound-Radicicol Chimeras | Combines structural features of two distinct Hsp90 inhibitors to create a novel class of active compounds. benthamdirect.comnih.gov |

| Hormone Hybrids | Estradiol-Geldanamycin Hybrid | Selectively degrades estrogen receptor (ER) and HER2 in MCF7 breast cancer cells, sparing other client proteins. mdpi.com |

| PROTACs | Cereblon-recruiting this compound-based PROTACs (e.g., degrader 3a) | Induces polyubiquitination and subsequent proteasomal degradation of Hsp90α and Hsp90β. frontiersin.org |

Preclinical Research Applications of Geldanamycin and Its Derivatives

In Vitro Studies on Cellular Models

Geldanamycin (B1684428) and its derivatives have demonstrated significant biological activities in various cellular models, particularly in the context of cancer and neurodegenerative diseases.

Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits potent anti-proliferative activity across a wide range of human cancer cell lines. Its efficacy is often characterized by IC50 values in the nanomolar range, indicating potent inhibition of cancer cell growth mdpi.combiorxiv.orgnih.govnih.gov. For instance, this compound has shown strong antiproliferative effects against breast cancer cell lines, with IC50 values in the nanomolar range mdpi.com. Glycoconjugate derivatives have also demonstrated potent activity, with IC50 values ranging from 70.2 to 380.9 nM against several cancerous cell lines mdpi.com. Studies on mesothelioma cell lines reported IC50 values in the low nanomolar concentration for this compound biorxiv.orgnih.gov. Similarly, this compound derivatives have shown potent in vitro anti-proliferation activity against human cancer cell lines like SK-Br3 and SK-Ov3 rsc.org.

Table 1: Anti-proliferative Activity of this compound and Derivatives in Cancer Cell Lines (Representative Data)

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| This compound | MDA-MB-231 | 60 | mdpi.com |

| This compound | AB1 | Low nM | biorxiv.orgnih.gov |

| This compound | AE17 | Low nM | biorxiv.orgnih.gov |

| This compound | VGE62 | Low nM | biorxiv.orgnih.gov |

| This compound | JU77 | Low nM | biorxiv.orgnih.gov |

| This compound | MSTO-211H | Low nM | biorxiv.orgnih.gov |

| Glycoconjugate 26 | Various | 70.2 - 380.9 | mdpi.com |

| This compound | SK-Br3 | 0.58–0.64 µM | acs.org |

| This compound | SKOV-3 | 0.58–0.64 µM | acs.org |

| This compound | PC-3 | 0.58–0.64 µM | acs.org |

Note: µM values have been converted to nM for consistency where applicable.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

This compound and its derivatives are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, thereby inhibiting their proliferation jcancer.orgwaocp.orgresearchgate.netresearchgate.netnih.govaacrjournals.orgnih.govkjcls.org. This compound treatment has been shown to cause caspase-3 activation, a key event in the apoptotic pathway, in multiple myeloma cells jcancer.org. In human breast cancer cell lines, a this compound analog, WK-88-1, induced apoptosis and G2/M cell cycle arrest jmb.or.krresearchgate.net. Furthermore, this compound has been observed to induce apoptosis in ovarian cancer cell lines, mediated by the mitochondria-dependent cell death pathway and activation of caspases nih.govkarger.com. In K562 erythroleukemic cells, this compound induced a G2/M phase arrest, down-regulated cyclin B1, inhibited Cdc2 protein phosphorylation, and reduced Cdc2 kinase activity nih.gov. Studies on oral squamous cell carcinoma cell lines demonstrated that this compound induced G2 arrest and inhibited cell proliferation kjcls.org.

Table 2: Apoptosis Induction and Cell Cycle Arrest by this compound in Cancer Cells (Representative Data)

| Compound | Cancer Cell Line | Effect | Reference |

| This compound | U266 (Myeloma) | Caspase-3 activation, apoptosis, G1 and G2/M phase cell cycle arrest | jcancer.org |

| WK-88-1 | MCF-7 | Apoptosis, G2/M cell cycle arrest | jmb.or.krresearchgate.net |

| WK-88-1 | MDA-MB-231 | Apoptosis, G2/M cell cycle arrest | jmb.or.krresearchgate.net |

| This compound | OVCAR-3 | Apoptosis, caspase activation, mitochondrial pathway activation | nih.govkarger.com |

| This compound | SK-OV-3 | Apoptosis, caspase activation, mitochondrial pathway activation | nih.govkarger.com |

| This compound | K562 | G2/M phase arrest, cyclin B1 downregulation, Cdc2 inhibition | nih.gov |

| This compound | YD-10B | G2 arrest, inhibition of cell proliferation | kjcls.org |

| This compound | YD-38 | G2 arrest, inhibition of cell proliferation | kjcls.org |

Inhibition of Cell Migration and Invasion

This compound has demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis biorxiv.orgnih.govnih.govoup.comiiarjournals.org. In human gastric cancer cells, this compound treatment significantly inhibited cell migration and invasion nih.gov. Similarly, low-nanomolar concentrations of this compound were found to inhibit mesothelioma cell invasion and migration in vitro biorxiv.orgnih.gov. Studies on thyroid cancer cell lines showed that this compound inhibited EGF-stimulated invasion oup.com. This inhibition of invasion and metastasis is often linked to this compound's impact on signaling pathways like hypoxia-inducible factor-1α (HIF-1α) and receptor tyrosine kinases (RTKs) iiarjournals.org.

Table 3: Inhibition of Cell Migration and Invasion by this compound (Representative Data)

| Compound | Cell Type/Model | Effect | Reference |

| This compound | SGC-7901 (Gastric Cancer) | Inhibited migration and invasion | nih.gov |

| This compound | Mesothelioma cell lines | Inhibited migration and invasion | biorxiv.orgnih.gov |

| This compound | FTC-133 (Thyroid Cancer) | Inhibited EGF-stimulated invasion | oup.com |

| This compound | Glioma cells | Inhibited migration | iiarjournals.org |

Effects on Protein Misfolding and Aggregation in Neurodegenerative Disease Models

This compound's role as an Hsp90 inhibitor extends to its potential in neurodegenerative diseases characterized by protein misfolding and aggregation, such as Huntington's disease (HD) alzdiscovery.orgnih.govoup.complos.orgnih.govnih.govnih.govresearchgate.netmdc-berlin.demdpi.com. This compound activates a heat shock response, inducing the expression of heat shock proteins (Hsp40, Hsp70, Hsp90), which can help prevent protein aggregation nih.govoup.comnih.govnih.govnih.govresearchgate.netmdpi.com. In a cell culture model of Huntington's disease, this compound treatment inhibited the aggregation of huntingtin exon 1 protein in a dose-dependent manner oup.comnih.govresearchgate.net. It has also been shown to prevent α-synuclein aggregation and reduce α-synuclein-induced neurotoxicity in cell culture models relevant to Parkinson's disease plos.orgcapes.gov.br. This compound's mechanism involves inhibiting Hsp90, which in turn activates heat shock factor 1 (HSF-1), leading to increased production of protective heat shock proteins nih.govplos.orgnih.gov. This induction of chaperones is believed to aid in disaggregating proteins and protecting against their associated toxicity alzdiscovery.orgnih.gov.

Table 4: this compound's Effect on Protein Aggregation in Neurodegenerative Disease Models (Representative Data)

| Compound | Disease Model/Cell Type | Effect | Reference |

| This compound | Huntington's Disease (HD) cell model | Induced Hsp40, Hsp70, Hsp90; inhibited huntingtin exon 1 aggregation | oup.comnih.govresearchgate.net |

| This compound | H4 neuroglioma cells | Induced Hsp70; prevented α-synuclein aggregation and toxicity | plos.orgcapes.gov.br |

| This compound | SH-SY5Y neuroblastoma cells | Induced Hsp70 and Hsp27 | nih.gov |

| This compound | PolyQ expressing cells | Induced chaperones (Hsp70, Hsp90, Hsp40); inhibited polyQ aggregation | mdpi.com |

Modulation of Inflammatory Responses in Cell Culture

This compound has also demonstrated the capacity to modulate inflammatory responses in cell culture models. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory pathways atsjournals.orgdoi.orgfrontiersin.orgatsjournals.org. In A549 human respiratory epithelial cells, this compound inhibited tumor necrosis factor (TNF)-α-mediated IL-8 gene expression by inhibiting NF-κB activation, suggesting potential anti-inflammatory properties atsjournals.orgatsjournals.org. Studies on murine macrophages indicated that this compound treatment reduced the response to lipopolysaccharide (LPS) by decreasing NF-κB translocation into the nucleus and the secretion of tumor necrosis factor α (TNF-α) nih.gov. This effect was associated with reduced surface expression of CD14, the LPS receptor nih.gov.

Mechanisms of Cellular Resistance to Geldanamycin and Its Derivatives

Upregulation of Protective Chaperones (e.g., Hsp70, Hsp27)

A key cellular response to the stress induced by Hsp90 inhibition is the upregulation of other heat shock proteins, which can confer a protective effect and lead to drug resistance. Notably, increased levels of Hsp70 and Hsp27 are frequently observed in cells resistant to geldanamycin (B1684428) and its analogue 17-AAG.

Hsp70: This chaperone plays a crucial role in cell survival by preventing the aggregation of denatured proteins and assisting in their refolding. Overexpression of Hsp70 has been shown to create resistance to 17-AAG-induced apoptosis. In certain cancer cell lines, high baseline levels of Hsp70 are a significant factor in their intrinsic resistance to 17-AAG. The silencing of Hsp70 expression can reverse this resistance, promoting the degradation of Hsp90 client proteins and leading to cell-cycle arrest and apoptosis.

Hsp27: This small heat shock protein has multiple cytoprotective functions, including acting as a chaperone, regulating apoptosis, and modulating oxidative stress. Studies have demonstrated a direct link between Hsp27 expression and resistance to 17-AAG. Overexpression of Hsp27 increases cell resistance, while its downregulation via siRNA enhances sensitivity to the drug. One of the mechanisms by which Hsp27 is thought to confer resistance is through its regulation of glutathione (B108866) (GSH) levels. Down-regulation of Hsp27 leads to decreased GSH levels, which in turn increases sensitivity to 17-AAG. This suggests that the antioxidant properties of GSH, modulated by Hsp27, play a significant part in the resistance mechanism. In cell lines with acquired resistance to this compound, increased Hsp27 expression is a notable characteristic, and diminishing Hsp27 levels can significantly reduce this resistance.

| Protective Chaperone | Mechanism of Resistance Contribution | Key Findings |

| Hsp70 | Prevents apoptosis induced by Hsp90 inhibitors. | High endogenous levels are linked to 17-AAG resistance in some cancer cells. |

| Silencing Hsp70 expression abrogates resistance. | ||

| Hsp27 | Modulates oxidative stress, partly through regulation of glutathione (GSH). | Overexpression increases resistance to 17-AAG. |

| Down-regulation increases sensitivity to 17-AAG, associated with decreased GSH. | ||

| Increased expression is found in cell lines with acquired this compound resistance. |

Alterations in Drug Metabolism and Efflux

The efficacy of this compound can be significantly diminished by cellular machinery that either chemically modifies the drug or actively pumps it out of the cell.

Drug Efflux: A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps. One of the most well-known of these is P-glycoprotein (P-gp), which can recognize a wide range of xenobiotics. Evidence suggests that this compound is a substrate for the P-gp pump. Consequently, cancer cells that overexpress P-gp can exhibit cross-resistance to this compound, effectively reducing the intracellular concentration of the drug to sub-lethal levels. However, it has been observed that the induction of the heat shock response (e.g., Hsp70/Hsp27 upregulation) may be a more dominant factor in acquired resistance to 17-AAG than P-gp overexpression.

Drug Metabolism: The metabolic conversion of this compound and its derivatives is another critical factor in determining their cytotoxic activity.

NAD(P)H/quinone oxidoreductase 1 (NQO1): The benzoquinone ansamycin (B12435341) class of Hsp90 inhibitors, which includes this compound and 17-AAG, can be metabolized by the enzyme NQO1 (also known as DT-diaphorase). This metabolic process can influence the drug's activity. Low expression levels of NQO1 have been linked to intrinsic resistance to these compounds. Furthermore, a common mechanism of acquired resistance to 17-AAG in glioblastoma and melanoma cell lines is the reduced expression of NQO1.

Cytochrome P450 (CYP) Enzymes: The CYP family of enzymes is central to phase I metabolism of a vast number of drugs and other xenobiotics. These enzymes can modify drugs through processes like oxidation, which can either detoxify them or, in some cases, activate them. While specific CYP-mediated resistance pathways for this compound are not as extensively detailed as efflux mechanisms, the general role of CYPs in drug metabolism suggests they could influence its intracellular efficacy. For instance, CYP2E1-mediated metabolism can generate reactive oxygen species (ROS), and interactions between Hsp90 inhibition by this compound and CYP2E1 activity have been shown to increase toxicity in certain liver cell lines, highlighting the complex interplay between Hsp90 and metabolic enzymes.

| Alteration Type | Key Proteins/Enzymes | Role in this compound Resistance |

| Drug Efflux | P-glycoprotein (P-gp/ABCB1) | An ABC transporter that actively pumps this compound out of the cell, reducing intracellular drug concentration. |

| Drug Metabolism | NQO1 (DT-diaphorase) | Reduced expression is a mechanism of acquired resistance to 17-AAG, as it is involved in the drug's metabolism. |

| Cytochrome P450 (CYP) Enzymes | General drug-metabolizing enzymes that can alter the chemical structure and activity of xenobiotics. |

Genetic and Epigenetic Adaptations in Target Pathways

Cancer cells can develop resistance through genetic and epigenetic alterations that affect the Hsp90 chaperone system and its client proteins. Due to their inherent genomic instability, cancer cells can undergo rapid changes when placed under the selective pressure of a drug like this compound.

Hsp90 itself is considered a capacitor for evolution, buffering the effects of genetic variation. Inhibition of Hsp90 can unmask cryptic genetic variation, providing a substrate for natural selection to act upon and potentially leading to the rapid evolution of drug resistance. This process can involve both genetic and epigenetic mechanisms.

Genetic Adaptations:

Mutations in Hsp90 or Co-chaperones: While less common, mutations in the Hsp90 protein itself or its associated co-chaperones could alter the binding affinity of this compound, rendering the drug less effective.

Alterations in Client Proteins: Genetic changes in the oncogenic client proteins that depend on Hsp90 for their stability can lead to a state of reduced dependency. For example, a pathway might become activated by a downstream mutation that bypasses the need for the Hsp90-dependent client protein.

Epigenetic Adaptations:

Altered Gene Expression: Epigenetic modifications, such as changes in DNA methylation or histone acetylation, can alter the expression of genes involved in resistance. This can include the silencing of tumor suppressor genes or the overexpression of survival-related genes. For instance, Hsp90 reduction has been shown to epigenetically activate transposons through the inactivation of the Piwi protein, indicating a link between Hsp90 function and chromatin regulation.

Phenotypic Switching: Cancer cells can exhibit phenotypic plasticity, switching between drug-sensitive and drug-resistant states through epigenetic mechanisms. Hsp90 inhibition can facilitate these switches, allowing a population of cells to adapt and survive treatment. The selection of these epigenetically altered cells over several generations can lead to a stably resistant phenotype.

These adaptive changes highlight the dynamic nature of cancer cells and their ability to evolve complex resistance mechanisms in response to targeted therapies like Hsp90 inhibitors.

Combinatorial Approaches in Preclinical Research with Geldanamycin

Molecular Basis of Synergistic Interactions with Other Therapeutic Agents

The synergistic effects observed with geldanamycin (B1684428) in combination therapies stem from its ability to concurrently disrupt multiple critical cellular pathways that cancer cells rely on for survival and resistance. This multifaceted molecular interference enhances the efficacy of a broad range of anticancer agents.

Interference with DNA Damage Repair Pathways

This compound has been shown to potentiate the effects of DNA-damaging agents, such as ionizing radiation (IR) and certain chemotherapeutics, by disrupting the DNA damage response (DDR). In preclinical models, the combination of this compound or its derivatives with IR has demonstrated enhanced tumor cell killing. nih.govnih.gov This is particularly evident in cancer cells with deficient p53 signaling. nih.gov Following DNA damage, p53-deficient cells often rely on a G2-phase cell cycle arrest to allow for DNA repair. This compound treatment can abrogate this crucial checkpoint, forcing the cells into premature mitosis with damaged DNA, leading to mitotic catastrophe and cell death. nih.gov This effect is linked to the degradation of key cell cycle regulatory proteins that are HSP90 clients.

Specifically, research has shown that this compound treatment in irradiated p53-null colon carcinoma cells leads to a premature mitotic entry, characterized by an increase in the DNA double-strand break marker γH2AX. nih.gov This indicates that the cells are progressing into mitosis without adequate time for DNA repair. nih.gov The HSP90 inhibitor was found to decrease the levels of the G2 regulatory proteins Wee1 and Chk1, which are critical for enforcing the G2 checkpoint. nih.gov This abrogation of the G2 arrest potentiates the cytotoxic effects of ionizing radiation in cancer cells lacking functional p53. nih.gov

Modulation of Key Signaling Pathways (e.g., Akt/XIAP, PI3K)

A cornerstone of this compound's synergistic activity is its ability to destabilize key components of pro-survival signaling pathways, most notably the PI3K/Akt pathway. Akt is a critical HSP90 client protein that, when activated, promotes cell survival and inhibits apoptosis. By inducing the degradation of Akt, this compound can reverse the resistance to apoptosis often observed in cancer cells. nih.gov

This mechanism is particularly relevant in overcoming resistance to chemotherapeutic agents like cisplatin (B142131). In cisplatin-resistant esophageal squamous cell carcinoma cell lines, the combination of the this compound analog 17-AAG with cisplatin resulted in synergistic cytotoxicity. nih.gov This effect was attributed to the downregulation of phosphorylated Akt and the X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein. nih.gov The reduction in Akt and XIAP levels, mediated by HSP90 inhibition, restored the sensitivity of the cancer cells to cisplatin-induced apoptosis. nih.gov

Combined Effects on Apoptosis Induction

The combination of this compound with other therapeutic agents frequently leads to a significant enhancement of apoptosis in cancer cells. This is achieved through the convergence of multiple pro-apoptotic signals initiated by both this compound and its partner drug.

Preclinical studies have demonstrated a synergistic induction of apoptosis when this compound is combined with the natural compound parthenolide (B1678480) in ovarian carcinoma cell lines. nih.gov This combination led to an increase in reactive oxygen species (ROS) formation, which in turn triggered both the caspase-8- and Bid-dependent extrinsic and the mitochondria-mediated intrinsic apoptotic pathways. nih.gov Parthenolide was found to potentiate the effects of this compound on the levels of apoptosis-related proteins, including a decrease in anti-apoptotic proteins like Bcl-2 and survivin, and an increase in pro-apoptotic proteins like Bax. nih.gov

Similarly, this compound has shown synergistic effects in inducing apoptosis when combined with TNF-related apoptosis-inducing ligand (TRAIL). researchgate.net By inhibiting HSP90, this compound can downregulate anti-apoptotic proteins that may confer resistance to TRAIL, thereby sensitizing cancer cells to its apoptosis-inducing effects. In HT29 colon cancer cells, pretreatment with this compound was shown to restore TRAIL-induced apoptosis, even under acidic conditions that would normally induce necrosis. researchgate.net

Preclinical Evaluation of Combinations with Chemotherapeutic Agents

The ability of this compound and its analogs to sensitize tumor cells to conventional chemotherapeutic agents has been a significant area of preclinical investigation. These combinations often demonstrate synergistic cytotoxicity and can overcome chemoresistance.

The combination of this compound derivatives with platinum-based drugs like cisplatin has shown synergistic tumor cell killing in various cancer models. nih.govnih.govaacrjournals.org In vitro studies with A549 lung cancer cells revealed that combining cisplatin with this compound or 17-AAG resulted in a synergistic reduction in cell viability and an increase in apoptosis. nih.gov Mechanistically, cisplatin was found to abrogate the heat shock response typically induced by HSP90 inhibitors, preventing the upregulation of protective proteins like Hsp70 and Hsp27, thereby enhancing the cytotoxic effect. nih.gov

Synergistic effects have also been observed with doxorubicin (B1662922) in p53-mutant lymphoma cell lines. aacrjournals.orgmdpi.com The combination of the this compound derivative 17-DMAG with doxorubicin showed schedule-dependent synergy. aacrjournals.org Optimal synergy and apoptosis induction were achieved when cells were first exposed to doxorubicin, followed by 17-DMAG. aacrjournals.org This sequence led to the downregulation of the checkpoint kinase CHK1, forcing the doxorubicin-treated cells into premature mitosis and subsequent apoptosis. aacrjournals.org

The table below summarizes key findings from preclinical studies combining this compound or its derivatives with chemotherapeutic agents.

| Chemotherapeutic Agent | This compound Derivative | Cancer Model | Key Findings |

| Cisplatin | This compound, 17-AAG | A549 lung cancer cells | Synergistic cytotoxicity and increased apoptosis. Cisplatin blocked the this compound-induced heat shock response. |

| Doxorubicin | 17-DMAG | p53-mutant lymphoma cell lines | Schedule-dependent synergy; doxorubicin followed by 17-DMAG induced premature mitosis and apoptosis. |

| Gemcitabine and Cisplatin | 17-AAG | Refractory solid tumors (Phase I study based on preclinical data) | Preclinical studies indicated synergy, leading to a clinical trial. |

Preclinical Evaluation of Combinations with Targeted Molecular Therapies

The combination of this compound with other targeted molecular therapies represents a rational approach to simultaneously block multiple oncogenic pathways, potentially leading to a more profound and durable antitumor response.

A key area of investigation has been the combination of HSP90 inhibitors with agents that target signaling pathways often dysregulated in cancer. For instance, combining this compound with therapies targeting the epidermal growth factor receptor (EGFR) has been explored. Since EGFR is an HSP90 client protein, its stability is compromised by this compound. Combining an EGFR kinase inhibitor with an anti-EGFR antibody has shown synergistic effects in preclinical models, and the addition of an HSP90 inhibitor could further enhance this by promoting EGFR degradation. scienceopen.com

Another promising strategy is the combination of this compound with antibody-drug conjugates (ADCs). In preclinical models of HER2-positive cancers, combining this compound with the ADC T-DM1 (trastuzumab emtansine) enhanced cytotoxicity. nih.gov this compound was shown to inhibit HSP90-mediated recycling of the HER2 receptor, leading to increased lysosomal trafficking of the ADC and enhanced delivery of its cytotoxic payload. nih.gov A "pulse treatment" regimen, with a short exposure to this compound, was effective in increasing ADC efficacy while minimizing off-target toxicity. nih.gov

Advanced Research and Future Directions for Geldanamycin

Development of Proteolysis-Targeting Chimeras (PROTACs) Based on Geldanamycin (B1684428)

Proteolysis-Targeting Chimeras (PROTACs) represent a significant advancement in drug development, offering a mechanism to induce protein degradation rather than mere inhibition. This compound's ability to bind to Hsp90 makes it a valuable component in the design of Hsp90-targeting PROTACs. Research has focused on conjugating this compound, or its derivatives, to ligands that recruit E3 ubiquitin ligases. This creates a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90. For instance, a this compound-based PROTAC (PROTAC 31) was synthesized by linking this compound to pomalidomide, a ligand for the cereblon E3 ligase. This construct effectively degraded both Hsp90α and Hsp90β via the ubiquitin-proteasome pathway, demonstrating the potential of this approach to achieve targeted protein destruction. mdpi.com Further efforts aim to develop this compound hybrids that selectively degrade specific Hsp90 client proteins, thereby enhancing specificity and potentially reducing off-target effects. mdpi.com

Investigation of Isoform-Selective Hsp90 Inhibition

Hsp90 exists as several isoforms, primarily Hsp90α and Hsp90β in the cytoplasm, each with potentially distinct roles in cellular processes and disease pathogenesis. While this compound and its early derivatives are generally considered pan-Hsp90 inhibitors, there is a growing interest in developing isoform-selective inhibitors. This selectivity could potentially reduce toxicity and fine-tune therapeutic outcomes by targeting specific Hsp90 isoforms implicated in particular diseases. Research is ongoing to create this compound derivatives with improved selectivity, although achieving this is challenging due to the structural similarity of the Hsp90 isoforms' ATP-binding sites. acs.orgnih.gov Studies have indicated that while Hsp90α may bind client proteins with greater apparent affinity, Hsp90β might exhibit greater interaction strength with certain inhibitors, including this compound, highlighting the complex interplay between isoforms and drug binding. plos.org

Emerging Applications in Diverse Disease Models

Beyond its well-established role in oncology, this compound and its derivatives are being investigated for their potential in treating a range of other diseases where Hsp90 plays a critical role. Research has shown that this compound exhibits significant antiviral activity against influenza viruses, including the highly virulent H5N1 strain. It has been observed to reduce viral loads, attenuate inflammatory responses, and prolong survival in infected mice. nih.govfrontiersin.org Furthermore, this compound has demonstrated potent activity against herpes simplex virus type 2 (HSV-2), inhibiting its replication both in vitro and in vivo. nih.gov These findings suggest that this compound's ability to interfere with viral protein folding and function, mediated by Hsp90, opens avenues for its application in infectious disease management. Investigations into non-oncological chaperone-mediated diseases, such as neurodegenerative disorders where protein misfolding and aggregation are key features, are also areas of growing interest. acs.orgnih.gov

Integration of Computational Biology and Systems Biology Approaches for Mechanism Elucidation and Drug Design

Computational and systems biology approaches are increasingly vital for understanding the complex mechanisms of this compound and for designing next-generation inhibitors. Molecular docking and molecular dynamics simulations are employed to elucidate this compound's binding interactions with Hsp90, providing insights into structure-activity relationships. mdpi.com These computational tools can predict the binding affinities of novel this compound derivatives and guide the rational design of compounds with improved efficacy and selectivity. Systems biology approaches, including network analysis and pathway mapping, can reveal the broader cellular impact of Hsp90 inhibition by this compound, identifying key signaling cascades and potential resistance mechanisms. researchgate.net Such integrated strategies are crucial for optimizing drug design, predicting therapeutic outcomes, and uncovering new applications for this compound and its analogs.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying geldanamycin and its analogues in trace amounts?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For example, a validated LC-MS/MS method with a limit of detection (LOD) of 0.1 ng/mL can resolve structural analogues like 4,5-dihydrothis compound and C-4,5-saturated derivatives by analyzing characteristic ions (e.g., m/z 583.4 [M+Na]⁺ and daughter ions m/z 522 and 187) . This method is critical for biosynthesis studies or pharmacokinetic assays where trace amounts are common.

Q. How should this compound be prepared and stored to maintain stability in experimental settings?

this compound is light- and temperature-sensitive. Dissolve the lyophilized powder in DMSO to a stock concentration of 1 mM (e.g., 600 μg in 1.08 mL DMSO). Working concentrations (300 nM–1 μM) require dilution in cell culture media, avoiding aqueous buffers due to poor solubility. Store aliquots at ≤-20°C to prevent degradation, and avoid repeated freeze-thaw cycles .

Q. What are the common pitfalls in cell-based assays using this compound, and how can they be mitigated?

Batch-to-batch variability in research-grade this compound (e.g., differences in peptide content, salt impurities) may affect reproducibility. To minimize this, request additional quality control (QC) analyses, such as HPLC purity checks (>99%) or peptide content quantification, especially for sensitive assays like Hsp90 inhibition studies. Pre-test each batch at a standardized concentration before large-scale experiments .

Advanced Research Questions

Q. How can structural modifications of this compound reduce cytotoxicity while retaining Hsp90 inhibitory activity?

Introducing substituents at the 19-position of the quinone ring (e.g., 19-allylamino-17-demethoxythis compound) reduces thiol reactivity, a key driver of liver toxicity. Kinetic studies show that such modifications maintain Hsp90 affinity (e.g., Kₘ = 10.5 ± 2.3 μM for 4,5-dihydrothis compound derivatives) while improving solubility and metabolic stability . Comparative cytotoxicity assays in HepG2 cells confirm reduced toxicity for analogues like 19-[(1'S,4'R)-4'-hydroxy-1'-methoxy-2'-oxopentyl]this compound .

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across different cancer models?

Discrepancies often arise from variations in cell line-specific Hsp90 isoforms or differences in this compound metabolism. Use isoform-specific inhibitors (e.g., PU-H71 for Hsp90α) as controls and monitor this compound’s major metabolite, 17-AAG, via LC-MS/MS. Additionally, standardize hypoxia conditions (1% O₂) and serum concentrations, as these factors modulate Hsp90 client protein degradation .

Q. How can this compound biosynthesis pathways in Streptomyces hygroscopicus be optimized for higher yield?

Overexpression of cytochrome P450 enzymes like Gel16 enhances post-polyketide modifications. Fed-batch fermentation with optimized carbon/nitrogen ratios (e.g., 30 g/L glucose, 10 g/L soy peptone) increases titers by 2–3 fold. Monitor intermediate 4,5-dihydrothis compound using LC-MS/MS to identify bottlenecks in the oxidation cascade .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound derivatives?

Use a logarithmic concentration range (e.g., 1 nM–10 μM) to capture EC₅₀ values. Include 17-AAG (Tanespimycin) as a positive control. For in vivo studies, administer intravenously at 20 mg/kg (mouse models) and validate plasma concentrations via LC-MS/MS to ensure target engagement .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other chemotherapeutics?

Apply the Chou-Talalay combination index (CI) method. A CI < 1 indicates synergy (e.g., this compound + cisplatin in ovarian cancer). Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ shifts and confirm synergy with Bliss independence tests .

Data Interpretation and Reporting

Q. How should contradictory data on this compound’s off-target effects be addressed in publications?

Disclose batch-specific QC metrics (e.g., purity, solvent residues) and experimental conditions (e.g., serum-free vs. serum-containing media). Use orthogonal assays (e.g., thermal shift assays for Hsp90 binding, RNA-seq for off-target gene expression) to validate specificity .

Q. What criteria should guide the selection of this compound analogues for preclinical development?

Prioritize analogues with improved pharmacokinetic profiles (e.g., AUC ≥ 500 ng·h/mL in rodent models) and reduced hepatotoxicity (ALT/AST levels ≤ 2x baseline). Structural water-solubility enhancers (e.g., PEGylation at the 19-position) are critical for formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.